

Application Notes and Protocols: Dimethylpropylamine as a Precursor for Agrochemicals

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Compound of Interest

Compound Name: Dimethylpropylamine

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Introduction

Dimethylpropylamine (DMPA) and its derivatives are versatile chemical intermediates utilized in the synthesis of a variety of agrochemicals, including insecticides and fungicides.[1][2][3] The presence of both a primary and a tertiary amine group in its structure allows for diverse chemical modifications, making it a valuable building block in the development of novel active ingredients.[1] This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals using **dimethylpropylamine**-derived precursors.

I. Insecticide Synthesis: Nereistoxin Analogs

Nereistoxin, a natural product isolated from the marine annelid *Lumbriconereis heteropoda*, acts by blocking the nicotinic acetylcholine receptor in insects.[1] Synthetic analogs of nereistoxin, such as Cartap and Bensultap, have been developed as commercial insecticides.[1] A key intermediate in the synthesis of these analogs is a dichlorinated derivative of **dimethylpropylamine**.

A. Synthesis of 2,3-dichloro-N,N-dimethylpropylamine hydrochloride

A crucial precursor for nereistoxin-based insecticides is 2,3-dichloro-N,N-**dimethylpropylamine**. This intermediate can be synthesized from N,N-dimethylallylamine. The process involves the hydrochlorination of the double bond followed by chlorination.

Experimental Protocol: Synthesis of 2,3-dichloro-N,N-**dimethylpropylamine** hydrochloride

This protocol is based on the method described in Chinese patent CN1033378A.[4]

Materials:

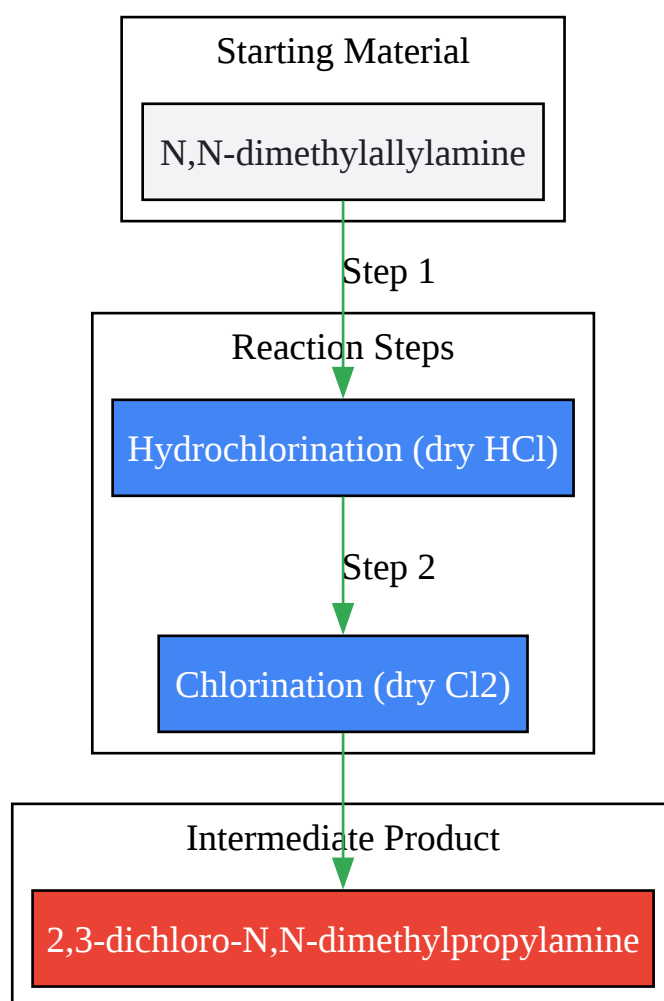
- N,N-dimethylallylamine
- Anhydrous nonpolar organic solvent (e.g., 1,2-dichloroethane)
- Dry hydrogen chloride (HCl) gas
- Dry chlorine (Cl₂) gas
- 30% Sodium hydroxide (NaOH) solution
- Ice-salt bath

Procedure:

- In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling system, dissolve N,N-dimethylallylamine in an anhydrous nonpolar organic solvent.
- Cool the mixture to a low temperature using an ice-salt bath.
- Bubble dry hydrogen chloride gas through the solution to effect salification.
- Once salification is complete, bubble dry chlorine gas through the reaction mixture to achieve dichlorination.
- Upon completion of the reaction, add water and stir. Allow the layers to separate.
- Neutralize the aqueous layer with a 30% NaOH solution to a pH of 9 or greater.

- Allow the layers to separate and collect the organic layer containing the free base of 2,3-dichloro-N,N-dimethylpropylamine.
- The product can be further purified by distillation. The yield and purity are reported to be around 95%.^[5]

Logical Relationship: Synthesis of Dichlorinated Intermediate



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Caption: Synthesis of the key dichlorinated intermediate.

B. Synthesis of Cartap Hydrochloride

Cartap is a nereistoxin insecticide synthesized from the dichlorinated **dimethylpropylamine** intermediate.

Experimental Protocol: Synthesis of Cartap Hydrochloride

This protocol is derived from the method described in Chinese patent CN106748937A.[6]

Materials:

- 1-(N,N-dimethylamino)-2,3-dichloropropane (from section I.A)
- Carbonyl sulfide (COS)
- Ammonia (NH₃)
- Sodium hydroxide (NaOH)
- Polar solvent (e.g., water, methanol, ethanol)
- Concentrated hydrochloric acid (HCl)
- Cryosel ethanol bath

Procedure:

- Preparation of the Intermediate (Monothiocarbamate): In a reaction vessel, react carbonyl sulfide, ammonia, and an alkali (e.g., NaOH) in a polar solvent to form the single thiocarbamate intermediate.
- Substitution Reaction: React the intermediate from step 1 with 1-(N,N-dimethylamino)-2,3-dichloropropane.
- Acidification: Cool the reaction mixture to 0-10°C using a cryosel ethanol bath. Dropwise, add concentrated hydrochloric acid to acidify the mixture and precipitate the Cartap hydrochloride.
- Isolation: After the addition of HCl, continue to cool the mixture to 0°C and stir for 1 hour. Collect the white, needle-shaped crystals by filtration. Wash the crystals with cold methanol

and dry to obtain Cartap hydrochloride.

Quantitative Data: Cartap Synthesis

Parameter	Value	Reference
Purity	99.48%	[6]
Yield	82.06%	[6]
Melting Point	182.1 - 183.5 °C	[6]

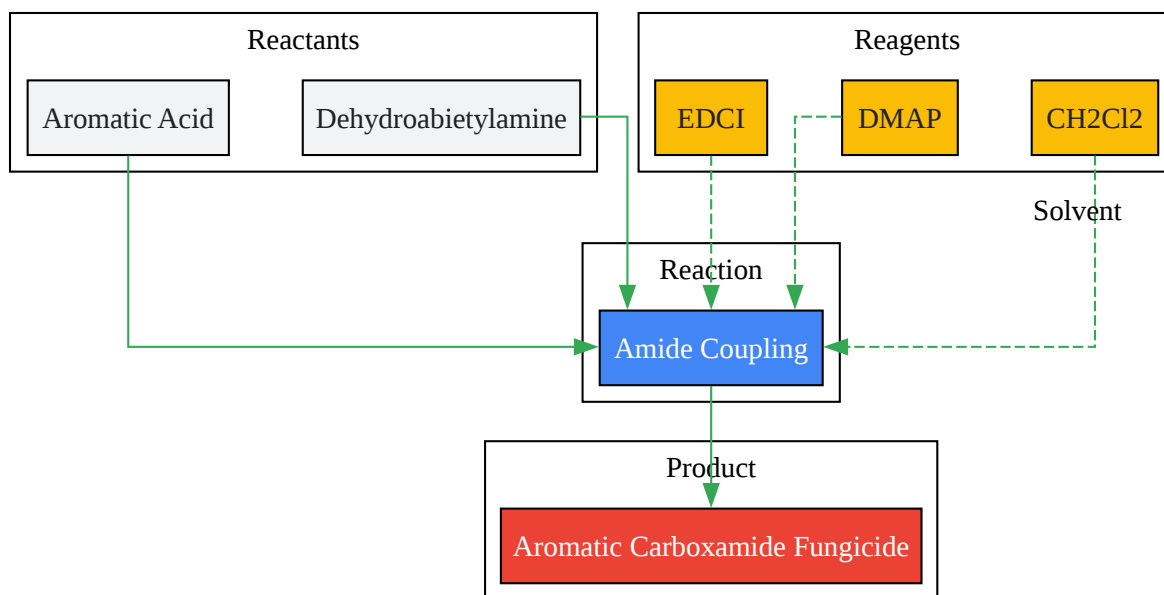
II. Fungicide Synthesis: Application of a Dimethylpropylamine-Derived Reagent

While not a direct precursor incorporated into the final structure, a derivative of **dimethylpropylamine**, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a widely used coupling agent in the synthesis of various biologically active molecules, including fungicides.

A. Synthesis of Novel Fungicides using EDCI

EDCI is utilized to facilitate the formation of amide bonds. In the context of agrochemicals, it can be used to couple carboxylic acids with amines to produce novel fungicidal compounds.

Experimental Workflow: Fungicide Synthesis via EDCI Coupling



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Caption: General workflow for fungicide synthesis using EDCI.

Experimental Protocol: Synthesis of Aromatic Carboxamide Fungicides

This protocol is adapted from the synthesis of novel aromatic carboxamides of dehydroabietylamine with potential fungicidal activity.

Materials:

- Aromatic acid
- Dehydroabietylamine
- 1-Ethyl-3-(3-**dimethylpropylamine**)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH₂Cl₂)

- Water
- Brine

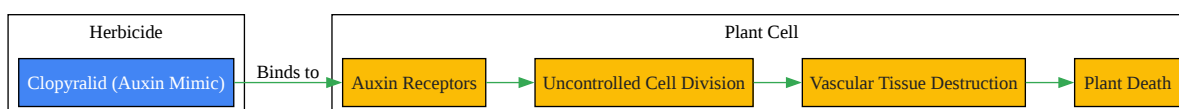
Procedure:

- Dissolve the aromatic acid (1.20 mmol) and dehydroabietylamine (1.0 mmol) in 10 mL of CH_2Cl_2 in a reaction flask.
- Add EDCI (1.20 mmol) and DMAP (0.10 mmol) to the solution.
- Stir the mixture at 25°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the organic phase with water (3 x 10 mL) and then with brine (3 x 10 mL).
- Dry the organic phase and concentrate it in vacuo to obtain the crude product.
- The final product can be further purified by column chromatography.

III. Herbicide Formulation: Clopyralid Dimethylamine Salt

In the context of herbicides, dimethylamine (a related compound to **dimethylpropylamine**) is used to form a salt with the active ingredient clopyralid. This formulation enhances the solubility and stability of the herbicide. While not a synthesis where **dimethylpropylamine** acts as a precursor that is incorporated into the final molecule's covalent structure, it is an important application of closely related amines in agrochemical formulations.

Signaling Pathway: Auxin Mimic Herbicides



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Caption: Mode of action for auxin mimic herbicides like clopyralid.

Clopyralid is a synthetic auxin herbicide that disrupts plant growth by mimicking the plant hormone auxin, leading to uncontrolled cell division and ultimately, plant death.^[7] The formation of a dimethylamine salt improves its handling and application properties.

Quantitative Data: Efficacy of a Clopyralid Formulation

A field trial evaluated a dual-salt formulation of clopyralid for the control of volunteer faba beans and blue lupins in wheat.

Weed Species	Formulation	Application Rate	Control (%)	Reference
Volunteer Faba Beans	Clopyralid dual-salt	180 g ae/ha	Not specified	[8]
Blue Lupins	Clopyralid dual-salt	180 g ae/ha	Not specified	[8]

Note: The reference indicates the trial was conducted but does not provide specific percentage control values in the accessible text.

Conclusion

Dimethylpropylamine and its derivatives are valuable precursors and reagents in the synthesis and formulation of a range of agrochemicals. The protocols and data presented here illustrate the utility of these compounds in creating effective insecticides and fungicides. Further research into novel derivatives and their applications holds the potential for the development of next-generation crop protection agents.

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